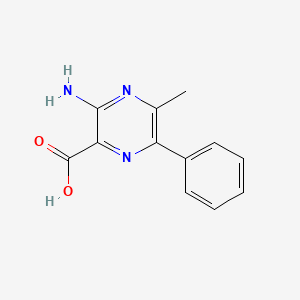
3-Amino-5-methyl-6-phenylpyrazine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-5-methyl-6-phenylpyrazine-2-carboxylic acid is an organic compound that belongs to the pyrazine family This compound is characterized by its unique structure, which includes an amino group, a methyl group, a phenyl group, and a carboxylic acid group attached to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-methyl-6-phenylpyrazine-2-carboxylic acid typically involves multi-step organic reactions One common method includes the condensation of appropriate precursors followed by cyclization and functional group modifications For instance, starting with a substituted benzaldehyde and a suitable amine, the intermediate products undergo cyclization to form the pyrazine ring
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, selective oxidation, and controlled crystallization are often employed. The use of advanced reactors and purification systems helps in scaling up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-methyl-6-phenylpyrazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under specific conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted pyrazine derivatives.
Scientific Research Applications
3-Amino-5-methyl-6-phenylpyrazine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: Due to its potential biological activities, the compound is explored for drug development. It serves as a lead compound for designing new pharmaceuticals with improved efficacy and safety profiles.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals, dyes, and agrochemicals. Its versatility makes it valuable for various industrial applications.
Mechanism of Action
The mechanism of action of 3-Amino-5-methyl-6-phenylpyrazine-2-carboxylic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups can form hydrogen bonds with biological macromolecules, influencing their function. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects. Detailed studies on its binding affinity and specificity help in understanding its mode of action at the molecular level.
Comparison with Similar Compounds
Similar Compounds
3-Aminopyrazine-2-carboxylic acid: Lacks the methyl and phenyl groups, making it less hydrophobic and potentially less active in certain biological assays.
5-Methylpyrazine-2-carboxylic acid: Lacks the amino and phenyl groups, which may reduce its ability to form hydrogen bonds and interact with biological targets.
6-Phenylpyrazine-2-carboxylic acid: Lacks the amino and methyl groups, affecting its chemical reactivity and biological activity.
Uniqueness
3-Amino-5-methyl-6-phenylpyrazine-2-carboxylic acid is unique due to the combination of its functional groups. The presence of the amino, methyl, phenyl, and carboxylic acid groups in a single molecule provides a balance of hydrophilic and hydrophobic properties, enhancing its versatility in chemical reactions and biological interactions. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H11N3O2 |
|---|---|
Molecular Weight |
229.23 g/mol |
IUPAC Name |
3-amino-5-methyl-6-phenylpyrazine-2-carboxylic acid |
InChI |
InChI=1S/C12H11N3O2/c1-7-9(8-5-3-2-4-6-8)15-10(12(16)17)11(13)14-7/h2-6H,1H3,(H2,13,14)(H,16,17) |
InChI Key |
DMUQCEZDYJSVAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C(=N1)N)C(=O)O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(1-Methylpiperidin-4-yl)-2-propan-2-yloxyanilino]-7-(2-methylpyrazol-3-yl)thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13892679.png)
![Ethyl 6-(1-cyanocyclopropyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13892682.png)
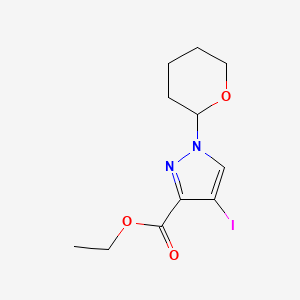
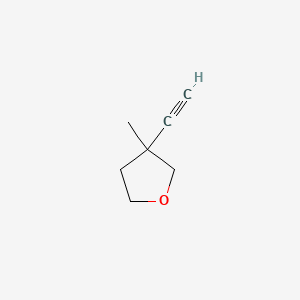
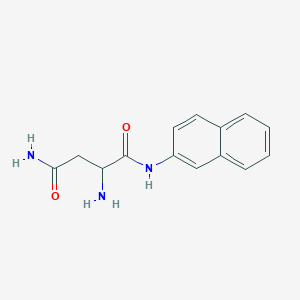
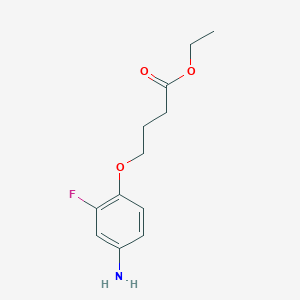

![tert-butyl (2S)-2-[(dimethylamino)methyl]azetidine-1-carboxylate](/img/structure/B13892727.png)
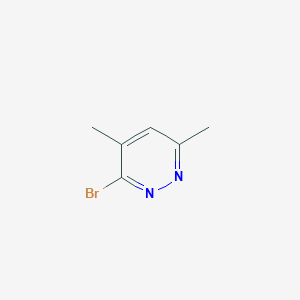

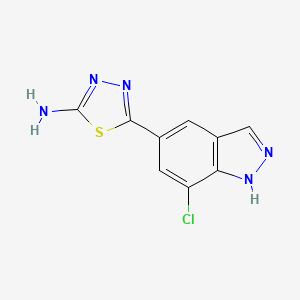
![2-Methoxy-5-[3-(methylamino)-1-thiophen-2-ylpropoxy]naphthalen-1-ol](/img/structure/B13892744.png)
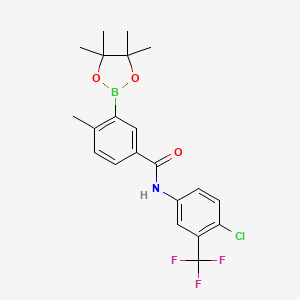
![4-[4-[[4-(4-chlorophenyl)phthalazin-1-yl]amino]phenoxy]-N-methylpyridine-2-carboxamide](/img/structure/B13892760.png)
